3-(Pyrrolidin-1-yl)propanamide

描述

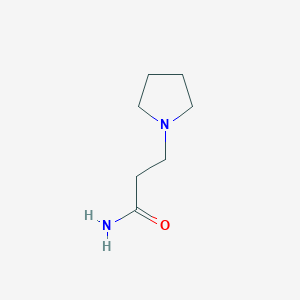

3-(Pyrrolidin-1-yl)propanamide is an organic compound with the molecular formula C7H14N2O It features a pyrrolidine ring attached to a propanamide group

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Pyrrolidin-1-yl)propanamide involves the reaction between pyrrolidine and acrylamide. The reaction typically proceeds under mild conditions, often in the presence of a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process can be carried out using palladium on carbon as a catalyst, which allows for efficient conversion of starting materials to the desired product under controlled conditions .

化学反应分析

Nucleophilic Substitution

The pyrrolidine nitrogen acts as a nucleophile. For example:

-

Reaction with 2-chloropropionyl chloride forms intermediates that undergo cyclization .

-

Side reactions : Elimination of pyrrolidine under acidic conditions generates enones (e.g., 17m ), which further react with amines like benzylamine to form unexpected products (e.g., 17k ) .

Oxidation

-

Reagents : KMnO₄ (aqueous), CrO₃ (acidic conditions)

-

Products : Carboxylic acids or ketones.

-

Limitation : Over-oxidation can degrade the pyrrolidine ring.

Reduction

-

Reagents : LiAlH₄ (anhydrous ether), NaBH₄ (methanol)

-

Products : Primary amines (via amide reduction).

Hydrolysis

-

Acidic hydrolysis (HCl, reflux): Yields propanoic acid and pyrrolidine hydrochloride.

-

Basic hydrolysis (NaOH, 80°C): Forms sodium propanoate and free pyrrolidine.

Reaction Conditions and Outcomes

*Yield reduced due to competing elimination .

Competing Elimination in Substitution Reactions

During acridine synthesis, HCl byproducts promote pyrrolidine elimination, forming enone 17m . This intermediate reacts with benzylamine to generate 17k (3:1 ratio with desired product) .

Catalytic Efficiency in Michael Additions

Imidazolium hydrochloride enhances reaction rates by stabilizing transition states via hydrogen bonding. Comparative studies show 30% faster kinetics versus uncatalyzed reactions .

Stability and Side Reactions

-

Thermal degradation : Above 150°C, decarboxylation occurs.

-

pH sensitivity : Unstable in strong acids/bases (pH < 2 or > 12).

科学研究应用

Medicinal Chemistry

3-(Pyrrolidin-1-yl)propanamide is primarily recognized for its potential as a pharmaceutical agent. It has been investigated for its inhibitory effects on specific protein targets associated with various diseases.

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Recent studies have highlighted the compound's role as a potent and selective inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is crucial in the treatment of acute myeloid leukemia (AML). The compound's structure allows it to effectively bind to the FLT3 receptor, inhibiting its activity and thereby preventing the proliferation of cancer cells. Research indicates that derivatives of this compound have shown improved drug-like properties and superior efficacy against FLT3-ITD mutations, which are prevalent in AML patients .

The biological activity of this compound extends beyond cancer treatment. Its interaction with various biological targets makes it a subject of interest for multiple therapeutic applications.

Pain Management

In preclinical studies involving rat models, this compound has demonstrated significant analgesic properties. The compound was administered at varying doses, resulting in a dose-dependent reduction in pain response. This suggests its potential utility in developing new analgesic medications.

Inhibition of Matrix Metalloproteinases (MMPs)

Another area of application involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-1. Compounds related to this compound have been studied for their ability to inhibit MMP activity, which plays a role in cancer metastasis and tissue remodeling. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine moiety can enhance inhibitory potency against MMPs, making it a candidate for further exploration in cancer therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and selectivity as a drug candidate.

| Modification | Effect on Activity |

|---|---|

| Addition of functional groups | Enhanced binding affinity to target proteins |

| Alteration of chain length | Variation in pharmacokinetic properties |

| Substitution on pyrrolidine ring | Improved selectivity towards specific receptors |

Research has shown that small modifications can lead to significant changes in biological activity, thus aiding in the design of more effective derivatives .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study: FLT3 Inhibitor Development

A study focused on developing a novel FLT3 inhibitor based on the structure of this compound demonstrated that specific modifications led to compounds with IC values significantly lower than existing inhibitors, suggesting enhanced potency and selectivity .

Case Study: Analgesic Properties

In another study examining the analgesic effects, researchers found that derivatives of this compound exhibited promising results in reducing pain responses in animal models, indicating potential for clinical application in pain management therapies.

作用机制

The mechanism of action of 3-(Pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity .

相似化合物的比较

Similar Compounds

Pyrrolidine: A simpler analog with a similar ring structure but lacking the propanamide group.

Proline: An amino acid with a pyrrolidine ring, differing in its carboxyl and amino functional groups.

Pyrrolidin-2-one: A lactam derivative with a similar ring structure but different functional groups.

Uniqueness

3-(Pyrrolidin-1-yl)propanamide is unique due to its combination of the pyrrolidine ring and the propanamide group. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

3-(Pyrrolidin-1-yl)propanamide, a compound with a pyrrolidine moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticonvulsant properties and interactions with biological targets.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring attached to a propanamide chain. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, including modulation of neurotransmitter systems.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative of this compound, has shown significant efficacy in various animal models of epilepsy.

Table 1: Summary of Anticonvulsant Activity of AS-1

| Test Model | Dose (mg/kg) | Efficacy (%) | Notes |

|---|---|---|---|

| Maximal Electroshock (MES) | 15, 30, 60 | 80% | Effective in reducing seizure occurrence |

| Pentylenetetrazole (PTZ) | 15, 30, 60 | 75% | Significant protection against clonic seizures |

| 6-Hz Model | 15, 30, 60 | 70% | Potential for drug-resistant epilepsy |

AS-1 demonstrated potent protection across these models, indicating its potential as a candidate for treating various forms of epilepsy. The compound exhibited a favorable safety profile as determined by rotarod tests in mice .

The mechanism through which this compound and its derivatives exert their anticonvulsant effects is believed to involve modulation of GABAergic neurotransmission. The compound may enhance GABA receptor activity or inhibit excitatory neurotransmitter release, thereby stabilizing neuronal excitability.

Case Study: Synergistic Effects with Valproic Acid

In a study examining the interaction between AS-1 and valproic acid (VPA), researchers found that co-administration at a fixed ratio resulted in a supra-additive effect against PTZ-induced seizures. This suggests that AS-1 could be effectively used as an adjunct therapy in epilepsy treatment .

Additional Biological Activities

Beyond anticonvulsant properties, there are indications that compounds similar to this compound may also exhibit other biological activities:

- Antitumor Activity : Some studies suggest that derivatives may interact with estrogen receptors and influence tumor cell proliferation .

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective roles in models of neurodegeneration, although further research is needed to confirm these findings.

属性

IUPAC Name |

3-pyrrolidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)3-6-9-4-1-2-5-9/h1-6H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKYDLSLIFODDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455298 | |

| Record name | 3-(Pyrrolidin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24438-88-8 | |

| Record name | 3-(Pyrrolidin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。